molecular formula C24H27NO4 B600823 Donepezil Impurity 3 CAS No. 1023500-88-0

Donepezil Impurity 3

Cat. No.: B600823
CAS No.: 1023500-88-0
M. Wt: 393.48
InChI Key:
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Description

Synthesis Analysis

The synthesis of Donepezil and its derivatives, including Donepezil Impurity 3, has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .


Molecular Structure Analysis

The molecular structure of this compound includes a benzylpiperidin-4-ylmethyl group and a 5,6-dimethoxy-1H-indene-1,3 (2H)-dione group . The InChI representation of the molecule is InChI=1S/C11H10O4/c1-14-10-3-6-7 (4-11 (10)15-2)9 (13)5-8 (6)12/h3-4H,5H2,1-2H3 .


Chemical Reactions Analysis

Donepezil, the parent compound of this compound, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The study revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .

Scientific Research Applications

Identification and Characterization of Donepezil Impurities

Impurities in Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, are crucial for understanding its pharmacological profile. A study identified and characterized five unknown impurities in Donepezil, including Donepezil Impurity 3, by high performance liquid chromatography (HPLC). The structural elucidation of these impurities contributes to the understanding of Donepezil's synthesis and stability (Reddy et al., 2004).

Novel Impurity Identification in Donepezil Hydrochloride

Another significant aspect of Donepezil research involves identifying new impurities during its manufacturing process. A study achieved this by isolating a new impurity during the development of Donepezil hydrochloride at lab scale. Comprehensive spectral analysis led to the identification of this impurity, further enhancing the understanding of Donepezil's chemical nature (Jagadeesh et al., 2015).

Methodology for Determining Related Substances in Donepezil

The determination of related substances in Donepezil is critical for ensuring its quality and efficacy. Studies have developed methods using RP-HPLC for this purpose, focusing on identifying and quantifying various impurities, including this compound, in Donepezil hydrochloride preparations (Xiao-ju, 2015), (Zhao Zh, 2014).

Donepezil Hydrochloride Standardization

Standardizing Donepezil hydrochloride is vital for its therapeutic use. A study provided a comprehensive definition of Donepezil Hydrochloride, including the identification of organic impurities and the establishment of criteria for their resolution, providing a benchmark for its pharmaceutical formulation (Donepezil Hydrochloride, 2020).

Analytical Method Development for Donepezil Hydrochloride

Developing analytical methods to assess Donepezil hydrochloride and its impurities is another area of research. A novel RP-UPLC method was developed for analyzing Donepezil hydrochloride, considering both impurities and degradation products, which is crucial for quality control and stability assessment in pharmaceutical manufacturing (Mahalingam et al., 2017).

Implication of Donepezil Impurities in Therapeutic Use

Understanding the implications of Donepezil impurities in its therapeutic use is essential. A study investigated the neuroprotective effects of Donepezil in Alzheimer’s disease, focusing on the drug’s interaction with impurities and its impact on cognitive functions, which has significant implications for treatment strategies (Zhou et al., 2018).

Mechanism of Action

Target of Action

Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .

Pharmacokinetics

It can easily cross the blood-brain barrier, which is crucial for its action in the brain . Similar properties can be expected for this compound, given its structural similarity to Donepezil.

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions .

Safety and Hazards

While specific safety and hazards information for Donepezil Impurity 3 is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

The synthesis and modification of drugs like Donepezil, including its impurities like Donepezil Impurity 3, are of paramount importance given the projections of increased Alzheimer’s disease cases . The versatility of Donepezil in drug design is demonstrated through discussions on analogues and hybrids . This information can guide the development of efficient compounds for neurodegenerative disorder management .

Biochemical Analysis

Biochemical Properties

Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The nature of these interactions is likely to be inhibitory, as is the case with Donepezil .

Cellular Effects

Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels .

Temporal Effects in Laboratory Settings

Donepezil has been shown to undergo oxidation, a vital step of drug metabolism . This could potentially apply to this compound as well.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages .

Metabolic Pathways

Donepezil is known to undergo oxidation, a key step in drug metabolism . This could potentially apply to this compound as well.

Transport and Distribution

Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier , which might also be true for this compound.

Subcellular Localization

Given its potential interaction with AChE, it may be localized in the synaptic cleft where AChE is typically found .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVPGIZPNHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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